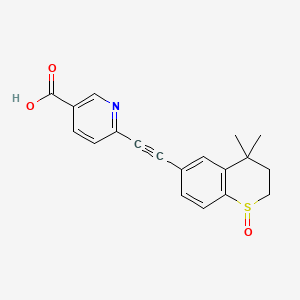

Tazarotenic Acid Sulfoxide

Overview

Description

Tazarotenic Acid Sulfoxide is a compound with the molecular formula C19H17NO3S . It is an impurity standard of Tazarotenic . Tazarotenic acid is a topical retinoid that is used in dermatology for the treatment of various skin conditions. It is a prodrug, meaning it is converted into its active form, tazarotene, upon application to the skin .

Synthesis Analysis

Tazarotenic Acid Sulfoxide is a primary metabolite of tazarotenic acid. It is oxidatively metabolized by CYP26A1 and CYP26B1 . Further metabolism results in the formation of sulfoxides, sulfones, and more polar conjugate metabolites .

Molecular Structure Analysis

The molecular structure of Tazarotenic Acid Sulfoxide contains total 43 bond(s); 26 non-H bond(s), 15 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), 1 sulfoxide(s), and 1 Pyridine(s) .

Chemical Reactions Analysis

Tazarotenic Acid Sulfoxide is a metabolite of tazarotenic acid. It is oxidatively metabolized by CYP26A1 and CYP26B1 . The oxidative degradation of tazarotene performed in 3% H2O2 at room temperature gave rise to two products .

Physical And Chemical Properties Analysis

Tazarotenic Acid Sulfoxide has a molecular weight of 339.4 g/mol . It has a XLogP3-AA value of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 339.09291458 g/mol . It has a topological polar surface area of 86.5 Ų and a heavy atom count of 24 .

Scientific Research Applications

Treatment of Acne Vulgaris

Tazarotenic Acid Sulfoxide: , as an active metabolite of tazarotene, plays a significant role in the treatment of acne vulgaris . It is involved in the regulation of keratinocyte differentiation and proliferation, which are key factors in acne pathogenesis . The use of tazarotene foam has been reviewed for its efficacy and tolerability, suggesting its potential in managing this common skin condition .

Management of Psoriasis

In the field of dermatology, Tazarotenic Acid Sulfoxide is utilized in the management of plaque psoriasis . It modulates abnormal keratinocyte differentiation and inflammation, which are characteristic of psoriasis . Studies have shown that tazarotene, when used as monotherapy or in combination with other treatments, can effectively control the signs and symptoms of plaque psoriasis .

Photodamage Repair

Tazarotenic Acid Sulfoxide is also indicated for the treatment of sun-damaged skin , known as photodamage. It helps reduce mottling, hyperpigmentation, and fine wrinkling caused by prolonged sun exposure . Its role in improving skin appearance makes it a valuable component in dermatological treatments.

Transdermal Drug Delivery

Recent studies have explored the potential of Tazarotenic Acid Sulfoxide in transdermal drug delivery systems. Its ability to permeate the skin and accumulate in target tissues like articular cartilage suggests its use in treating conditions such as hand osteoarthritis . This application could revolutionize the delivery of drugs for joint-related conditions.

Agrochemical Research

Beyond human health, Tazarotenic Acid Sulfoxide finds applications in agrochemical research. Its unique molecular structure may contribute to the development of new agrochemical agents, providing benefits in agricultural practices .

Mechanism of Action

Target of Action

Tazarotenic acid sulfoxide primarily targets the retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ. These receptors are nuclear transcription factors that regulate gene expression involved in cell differentiation, proliferation, and apoptosis .

Mode of Action

Upon topical application, tazarotene is converted to its active form, tazarotenic acid, which then binds to RARs. This binding alters the transcription of genes that control cell proliferation and differentiation. The selective affinity for RARβ and RARγ is particularly significant in modulating skin cell behavior, reducing hyperproliferation, and normalizing differentiation .

Biochemical Pathways

The activation of RARs by tazarotenic acid influences several biochemical pathways:

- Cell Cycle Regulation : Induces cell cycle arrest in hyperproliferative cells, which is beneficial in conditions like psoriasis .

Pharmacokinetics

The pharmacokinetics of tazarotenic acid sulfoxide involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

The molecular and cellular effects of tazarotenic acid sulfoxide include:

Action Environment

Environmental factors such as pH, temperature, and exposure to light can influence the stability and efficacy of tazarotenic acid sulfoxide. For instance:

- Light Exposure : Prolonged exposure to light can lead to photodegradation, necessitating storage in dark, cool conditions to maintain stability .

Tazarotenic acid sulfoxide’s targeted action on RARs and its modulation of key biochemical pathways make it a potent agent in treating skin conditions like acne and psoriasis.

: DrugBank : ResearchGate

Safety and Hazards

The safety profile of tazarotene, the prodrug of Tazarotenic Acid Sulfoxide, is superior to that of orally administered retinoids . The limited percutaneous penetration of tazarotene limits its systemic absorption and this, combined with its rapid metabolism in the skin and the plasma to the more water-soluble active metabolite, tazarotenic acid, helps prevent accumulation of the drug in fat containing tissues .

Future Directions

Trifarotene, a novel acetylenic retinoid that is selective for retinoic acid receptors, has recently been approved for the topical treatment of mild-to-moderate psoriasis . Three key pharmacokinetic features contribute toward its safety profile: limited cutaneous penetration, rapid metabolism to a water soluble metabolite, and rapid elimination . Future clinical trials and the clinical applicability of this novel medication in the treatment of acne are also discussed .

properties

IUPAC Name |

6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-19(2)9-10-24(23)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCJVZRFBIOWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735931 | |

| Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tazarotenic Acid Sulfoxide | |

CAS RN |

603952-64-3 | |

| Record name | Tazarotenic acid sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603952643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZAROTENIC ACID SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W749S0254J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of tazarotenic acid sulfoxide in the metabolism of tazarotene?

A1: Following oral administration, tazarotene is rapidly hydrolyzed to tazarotenic acid, the primary active metabolite. Tazarotenic acid itself is further metabolized, with tazarotenic acid sulfoxide representing a major urinary metabolite. This oxidative metabolite accounted for 19.2 ± 3.0% of the administered dose in a study involving healthy volunteers. [] This suggests that the formation of tazarotenic acid sulfoxide is a significant pathway in the elimination of tazarotene from the body.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{[(Methanesulfonyl)sulfanyl]methyl}-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl](/img/structure/B587830.png)

![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)